4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol

Catalog No.
S13013952
CAS No.
666854-88-2
M.F
C41H60O2
M. Wt
584.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]me...

CAS Number

666854-88-2

Product Name

4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol

IUPAC Name

4-[[4-hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol

Molecular Formula

C41H60O2

Molecular Weight

584.9 g/mol

InChI

InChI=1S/C41H60O2/c1-38(17-9-5-10-18-38)32-26-30(27-33(36(32)42)39(2)19-11-6-12-20-39)25-31-28-34(40(3)21-13-7-14-22-40)37(43)35(29-31)41(4)23-15-8-16-24-41/h26-29,42-43H,5-25H2,1-4H3

InChI Key

WEPQCDNNDWEHHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=CC(=CC(=C2O)C3(CCCCC3)C)CC4=CC(=C(C(=C4)C5(CCCCC5)C)O)C6(CCCCC6)C

4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl groups and hydroxyl functionalities. This compound belongs to a class of chemicals known for their antioxidant properties and is often utilized in various industrial applications. Its molecular formula is C29H40O2C_{29}H_{40}O_2, and it has a molecular weight of approximately 420.64 g/mol. The compound is recognized for its stability and effectiveness in preventing oxidative degradation in materials .

The chemical reactivity of 4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol primarily involves its hydroxyl groups, which can participate in various reactions such as:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: Under certain conditions, the phenolic hydroxyl groups may be oxidized to quinones.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions due to the presence of electron-donating groups.

These reactions highlight the compound's potential for further chemical modifications and applications in synthetic chemistry.

The synthesis of 4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: Utilizing phenolic compounds and aldehydes to form the desired structure through condensation.
  • Catalytic Hydrogenation: Reducing certain intermediates using hydrogen in the presence of catalysts to achieve the final product.
  • Functional Group Modifications: Introducing or modifying functional groups through various organic reactions such as alkylation or acylation.

These methods allow for the controlled synthesis of the compound while maintaining its structural integrity.

4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol finds applications in several fields:

  • Antioxidants: Used in plastics and rubber industries to prevent oxidative degradation.
  • Pharmaceuticals: Potential use as a therapeutic agent due to its antioxidant properties.
  • Cosmetics: Incorporated into formulations for skin protection against oxidative stress.

The versatility of this compound makes it valuable across various industrial sectors.

Interaction studies involving 4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol have primarily focused on its compatibility with other compounds in formulations. These studies assess how the compound interacts with:

  • Other Antioxidants: Evaluating synergistic effects when combined with other antioxidant agents.
  • Polymeric Materials: Investigating how it affects the thermal and mechanical properties of polymers when incorporated into formulations.

Such studies are essential for optimizing its use in practical applications.

Several compounds share structural or functional similarities with 4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Bis[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methaneC29H40O2C_{29}H_{40}O_2Similar antioxidant properties
Butylated hydroxyanisoleC15H24O3C_{15}H_{24}O_3Widely used as a food preservative
2,6-Di-tert-butyl-p-cresolC14H22OC_{14}H_{22}OKnown for its strong antioxidant activity

These compounds exhibit similar functionalities but differ in their specific structural arrangements and applications. The uniqueness of 4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol lies in its specific arrangement of cyclohexane rings and hydroxymethyl groups, which may confer distinct properties advantageous for certain applications.

XLogP3

15.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

584.45933115 g/mol

Monoisotopic Mass

584.45933115 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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